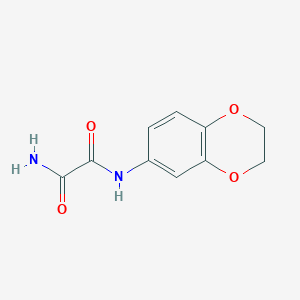
N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has an empirical formula of C12H15NO3 and a molecular weight of 221.25 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis
The molecular structure of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” was confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride to yield 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound can then be further substituted at the N-position with various alkyl/aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide” include an empirical formula of C12H15NO3 and a molecular weight of 221.25 . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Chemical Sciences
Matrix algebra finds applications in chemistry, especially when studying molecular properties and reactions:
References:
- B. Mahaboob, Y. Hari Krishna, P. Bindu, S. Nanda Kishore, C. Narayana, M. Rajaiah, “Application of Linear Algebra in the study of sum of positive integral powers of first m-natural numbers,” AIP Conference Proceedings 2707, 020007 (2023) .
- Artin, Michael, “Algebra,” Prentice Hall, ISBN 978-0-89871-510-1 .
- S. Bosch, “Algebra,” Springer (1993) .
Mecanismo De Acción
Target of Action
CBMicro_020008, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide or CCG-7904, is a potent noncompetitive thymidylate synthase inhibitor . Thymidylate synthase is the rate-limiting enzyme in the biosynthesis of DNA, catalyzing the methylation of dUMP to TMP, an essential precursor for DNA synthesis .
Mode of Action
The compound interacts with key cell membrane components, such as lipid phosphatidyl glycerol and lipoteichoic acid of S. aureus . Upon membrane interaction, it dissipates membrane potential within 12 min and increases S. aureus membrane permeability within 28–40 min . This bactericidal action against the S. aureus strains corresponds to membrane permeabilization by the compound, indicating that self-promoted uptake into the cytosol may be part of the mode of action .
Biochemical Pathways
The compound’s action results in the leakage of intracellular components, possible cytosolic uptake of the compound, and ultimately cell death . This suggests that the compound disrupts the normal biochemical pathways of the cell, leading to cell death.
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides, which are structurally similar to cbmicro_020008, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .
Result of Action
The compound exhibits potent activity against the Gram-positive bacteria S. aureus, Enterococcus faecalis, Enterococcus faecium, Listeria monocytogenes, and Bacillus subtilis . It causes depolarization and permeabilization because of transmembrane lesions/pores, resulting in the leakage of intracellular components, possible cytosolic uptake of the compound, and ultimately cell death .
Propiedades
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c11-9(13)10(14)12-6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXCTUUIMCXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5380981 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

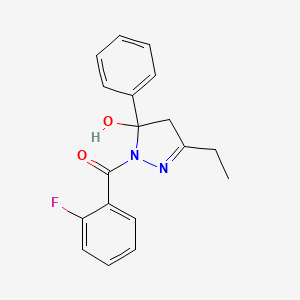
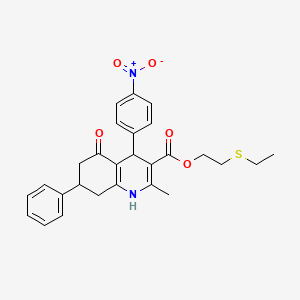
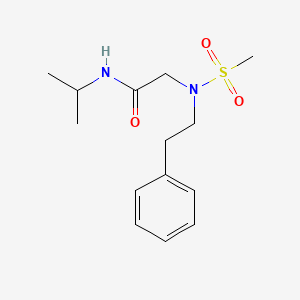
![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)
![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)
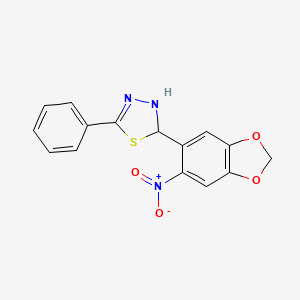
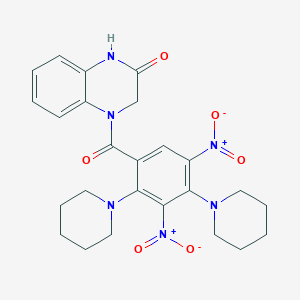
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)